molecular formula C9H7NO3S B12874099 2-(Methylthio)benzo[d]oxazole-5-carboxylic acid

2-(Methylthio)benzo[d]oxazole-5-carboxylic acid

Cat. No.: B12874099
M. Wt: 209.22 g/mol
InChI Key: GHRRBAXYXDNWPK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)benzo[d]oxazole-5-carboxylic acid typically involves the cyclization of 2-aminophenols with aldehydes or ketones. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the reaction of ortho-substituted anilines with functionalized orthoesters .

Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. For instance, the combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of ortho-nitrophenols or ortho-nitroanilines with benzaldehydes .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)benzo[d]oxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Methylsulfanyl-1,3-benzoxazole
  • 2-Methylthio-benzoxazole
  • Benzo[d]oxazole-5-carboxylic acid

Comparison: 2-(Methylthio)benzo[d]oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

2-methylsulfanyl-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c1-14-9-10-6-4-5(8(11)12)2-3-7(6)13-9/h2-4H,1H3,(H,11,12)

InChI Key

GHRRBAXYXDNWPK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=CC(=C2)C(=O)O

Origin of Product

United States

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